2,4-Dichloroquinoline-3-carbonitrile

Vue d'ensemble

Description

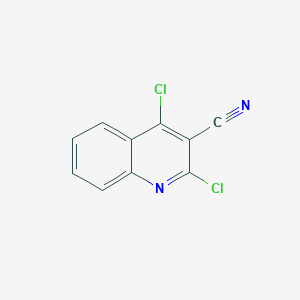

2,4-Dichloroquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H4Cl2N2 It is a derivative of quinoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyano group at position 3 on the quinoline ring

Analyse Biochimique

Biochemical Properties

2,4-Dichloroquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various nucleophiles, leading to the formation of novel substituted quinolines . The compound’s interaction with thiolate anions results in the formation of thio ethers, which can be further hydrolyzed to produce quinolinones . These interactions highlight the compound’s versatility in forming different derivatives, which can be useful in biochemical research and drug development.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleophiles can lead to the formation of various derivatives that may affect cellular functions differently . For instance, the formation of thio ethers and quinolinones can impact cellular signaling pathways and gene expression, potentially leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as thiolate anions, to form thio ethers . These thio ethers can undergo further hydrolysis to produce quinolinones, which may have different biological activities. The molecular mechanism involves the formation of covalent bonds between the compound and nucleophiles, leading to the creation of new chemical entities with potential biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo hydrolysis to form quinolinones . This degradation process can affect the compound’s long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation can influence its biological activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, leading to the formation of different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The formation of quinolinones through hydrolysis is one of the key metabolic pathways associated with this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness in targeting specific cellular compartments or tissues, which is important for its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s biological activity, as it may interact with different biomolecules within specific subcellular environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloroquinoline-3-carbonitrile typically involves the nucleophilic substitution of 2,4-dichloroquinoline with various nucleophiles. One common method includes the reaction of 2,4-dichloroquinoline with thiolate anions in 2-propanol at reflux temperature, leading to the formation of substituted quinolines . Another approach involves the use of Vilsmeier reagent, prepared by reacting thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure efficient and cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reaction with nucleophiles such as thiolate anions, amines, and hydrazine.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include thiolate anions, amines, and hydrazine.

Oxidation and Reduction: Standard oxidizing and reducing agents used for quinoline derivatives may include potassium permanganate, hydrogen peroxide, and sodium borohydride.

Major Products Formed

Thio Ethers: Formed by nucleophilic substitution with thiolate anions.

Aminoquinolines and Pyrazoloquinolines: Formed by nucleophilic substitution with amines and hydrazine, respectively.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

2,4-Dichloroquinoline-3-carbonitrile serves as a versatile building block in organic synthesis. It can undergo several chemical reactions, including:

- Substitution Reactions : The chlorine and cyano groups can be replaced with various functional groups using nucleophiles.

- Coupling Reactions : It participates in coupling reactions to synthesize more complex organic molecules.

The following table summarizes the types of reactions and their conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Substitution | Sodium hydroxide | Aqueous or organic solvent |

| Coupling | Arylboronic acids | Palladium-catalyzed conditions |

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant biological activity. It has been studied for its potential as an antimicrobial and anticancer agent.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound demonstrated notable activity against cancer cell lines. The mechanism of action involves the inhibition of specific enzymes related to cancer proliferation.

Mechanism of Action

The compound's mechanism involves binding to molecular targets that inhibit cell growth and induce apoptosis in cancer cells. This has been corroborated by various studies indicating its potential utility in cancer therapeutics.

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against various diseases.

Example: Synthesis of Antimalarial Drugs

The compound is used in the synthesis of antimalarial agents, where it contributes to the formation of active pharmaceutical ingredients that target malaria-causing parasites.

Agrochemical Applications

Pesticide Development

In the agrochemical industry, this compound is explored for its potential use in developing pesticides and herbicides. Its structural properties allow it to interact with biological systems effectively.

Efficacy Studies

Studies have shown that derivatives of this compound exhibit effective herbicidal activity against a range of weeds while being less toxic to crops, making them suitable candidates for sustainable agricultural practices.

Material Science

Polymerization Initiator

The compound has applications in material science as a polymerization initiator due to its reactive functional groups. This property allows it to be used in synthesizing novel polymer materials with specific characteristics.

Mécanisme D'action

The mechanism of action of 2,4-Dichloroquinoline-3-carbonitrile is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 4 are electron-withdrawing groups, making the carbon atoms at these positions susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various substituted quinolines, which can interact with biological targets such as enzymes and receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with a similar structure but different functional groups.

2,6-Dichloroquinoline-3-carbonitrile: Similar to 2,4-Dichloroquinoline-3-carbonitrile but with chlorine atoms at positions 2 and 6.

Activité Biologique

2,4-Dichloroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential applications.

Chemical Structure and Properties

The compound features a quinoline core with two chlorine atoms at positions 2 and 4 and a cyano group at position 3. This unique structural configuration contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

- In vitro Studies : The compound has shown effectiveness against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . For instance, one study reported inhibition zones of 11.00 mm against E. coli, which is comparable to standard antibiotics like amoxicillin .

- Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

- Cell Line Studies : It has demonstrated cytotoxic effects against human breast cancer cell lines (e.g., MCF-7) with IC50 values indicating significant growth inhibition .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

3. Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent.

- Experimental Models : In vivo studies have indicated that it can reduce inflammation markers in animal models, suggesting a potential application in treating inflammatory diseases .

Research Findings and Case Studies

The biological activities of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes or receptors, inhibiting their activity and leading to various biological effects.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, causing structural damage to microbial cells.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways that lead to cell death.

Propriétés

IUPAC Name |

2,4-dichloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSSRDZZLIOHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382861 | |

| Record name | 2,4-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69875-54-3 | |

| Record name | 2,4-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4-dichloroquinoline-3-carbonitrile a valuable starting material in organic synthesis?

A1: this compound is a highly versatile building block due to its two reactive chlorine atoms that are susceptible to nucleophilic substitution reactions. This enables the introduction of various substituents at the 2- and 4-positions of the quinoline core. Additionally, the presence of the nitrile group at the 3-position offers further opportunities for chemical transformations, expanding the possibilities for creating diverse chemical structures. [, , , , ]

Q2: What types of heterocyclic systems have been synthesized using this compound as a starting material?

A2: Researchers have successfully utilized this compound to synthesize a wide array of fused quinoline heterocycles. These include thieno[3,2-c]quinolines [], pyrazolo[4,3-c]quinolin-4(5H)-ones [], 1,2,3,5,6-pentaazaaceanthrylenes [], and [, , ]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines [].

Q3: Can you provide an example of a specific reaction involving this compound?

A3: One example is the reaction of this compound with ethyl mercaptoacetate. This reaction yields ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a key intermediate for synthesizing various 5H-1-thia-3,5,6-triazaaceanthrylene derivatives. []

Q4: How does the structure of this compound influence its reactivity?

A4: The presence of two chlorine atoms at the 2- and 4- positions of the quinoline ring significantly influences the reactivity of this compound. These electron-withdrawing groups activate the ring towards nucleophilic substitution reactions, making it possible to introduce a variety of nucleophiles at these positions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.